Boc-cit-onp

Description

Hypothesis and Research Rationale for Investigating Boc-Citrulline p-Nitrophenyl Ester (Boc-cit-onp)

Addressing Challenges in Peptide Synthesis with Specific Amino Acid Derivatives

The incorporation of non-proteinogenic or modified amino acids into peptide chains often presents unique challenges, including potential racemization during coupling and reduced reactivity. Nα-Boc-Protected Amino Acid p-Nitrophenyl Esters, such as Nα-Boc-L-citrulline p-nitrophenyl ester (this compound), are designed to mitigate these issues. Citrulline, a non-proteinogenic amino acid, is particularly relevant in fields studying post-translational modifications and immune responses.

This compound offers distinct advantages in peptide synthesis:

Stability and Purity: this compound demonstrates excellent stability, retaining over 90% purity after six months when stored at -20°C, outperforming similar Fmoc-protected derivatives which degrade more rapidly due to the Fmoc group's sensitivity to light and moisture . This enhanced stability simplifies handling and storage, crucial for reproducible synthetic outcomes.

Controlled Reactivity and Reduced Racemization: In model peptide synthesis studies, this compound has shown a high coupling efficiency of 88%. More importantly, it significantly minimizes racemization, producing less than 1% of unwanted diastereomeric side products, compared to 2–3% observed with Boc-Cit-OSu (N-Boc-L-citrulline N-hydroxysuccinimide ester) under similar conditions . This low propensity for racemization is critical for maintaining the stereochemical integrity of the peptide chain, especially when incorporating sensitive amino acids.

Facilitated Handling: The compound is typically a red-brown powder with a purity of ≥ 98% (TLC) chemimpex.com. Its physical properties, including a defined melting point (94-96 °C) and specific rotation ([α]D²⁴ = -22 ± 1 º (C=1% in Acetone)), contribute to its reliable use in synthetic protocols chemimpex.com.

These characteristics make this compound a valuable tool for overcoming common hurdles in incorporating citrulline into peptides, ensuring higher yields and purer products, which is essential for both research and therapeutic applications.

Comparative Performance of this compound in Peptide Synthesis

| Parameter | This compound | Boc-Cit-OSu |

| Coupling Efficiency | 88% | 93% |

| Racemization | <1% | 2-3% |

| Purity Retention (6 mo, -20°C) | >90% | 70-75% |

Data sourced from comparative studies in peptide synthesis .

Potential for Novel Chemical Biology Applications of this compound

Beyond its role in standard peptide synthesis, this compound holds significant potential for novel applications in chemical biology and drug development. The ability to precisely introduce citrulline residues into peptides opens avenues for creating biomolecules with tailored biological activities.

Biomedical Research and Autoimmune Disease Studies: Citrullination, the post-translational modification of arginine to citrulline, is implicated in various physiological processes and certain autoimmune diseases. This compound serves as a key building block for synthesizing citrullinated peptide antigens. These synthesized peptides are invaluable tools for developing diagnostic assays and understanding the immunological mechanisms underlying diseases such as rheumatoid arthritis .

Drug Development: The compound is utilized in pharmaceutical research to create novel drug candidates. By incorporating citrulline into peptide sequences, researchers can modify pharmacokinetic properties, enhance stability against enzymatic degradation, or confer specific biological activities. This is particularly relevant for developing therapeutics targeting cardiovascular and metabolic disorders chemimpex.com. For instance, citrulline itself is known for its role in nitric oxide synthesis, and its incorporation into peptides could lead to novel vasodilators or modulators of cellular signaling pathways.

Bioconjugation and Material Science: The reactive nature of the p-nitrophenyl ester allows for conjugation to other biomolecules or surfaces. Studies have utilized this compound in synthesizing dipeptides, such as citrullyl-cysteyl dipeptides, which can then be further modified or incorporated into larger structures, including nucleic acid conjugates limes-institut-bonn.de. This capability is essential for creating advanced biomaterials, targeted drug delivery systems, and sophisticated molecular probes.

The versatility of this compound, stemming from its stable Boc protection and reactive ONP ester, positions it as a critical reagent for advancing research at the interface of chemistry, biology, and medicine.

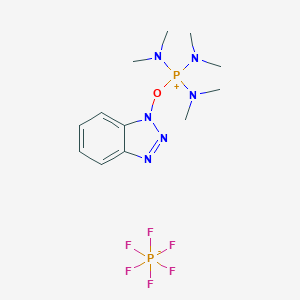

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYKHSVTAQXLJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques for Structural Elucidation of Boc-cit-onp

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is indispensable for confirming the connectivity of atoms and elucidating the conformational aspects of this compound. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are the primary techniques used.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays characteristic signals corresponding to the tert-butyloxycarbonyl (Boc) protecting group, the α-carbon proton of citrulline, and the aromatic protons of the p-nitrophenyl ester moiety. For instance, a singlet at approximately δ 1.44 ppm is indicative of the nine protons of the Boc group (tert-butyl protons). A multiplet around δ 4.25 ppm is assigned to the α-CH proton of the citrulline residue. The aromatic protons of the p-nitrophenyl ester generally appear as a set of doublets in the region of δ 7.38–8.21 ppm, reflecting their distinct electronic environments . These signals, along with their integration and splitting patterns, confirm the presence and connectivity of these key structural elements.

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information by revealing the chemical environments of carbon atoms. Key signals would include those for the carbonyl carbons of the Boc group and the ester, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, and the aromatic carbons of the p-nitrophenyl ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the absorption of specific infrared frequencies that induce molecular vibrations.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent absorption band in the region of 1710–1750 cm⁻¹ would confirm the presence of the ester carbonyl group (C=O) savemyexams.comspectroscopyonline.com. The carbamate (B1207046) carbonyl of the Boc group typically appears in a similar range, often around 1670–1740 cm⁻¹ savemyexams.com. Additionally, N-H stretching vibrations from the carbamate and ureido groups are expected in the region of 3200–3500 cm⁻¹ savemyexams.comcore.ac.uk. C-O stretching vibrations associated with the ester and carbamate functionalities would also be observed, typically in the range of 1040–1300 cm⁻¹ savemyexams.com. The aromatic C=C stretching vibrations of the p-nitrophenyl ring are usually found between 1500–1680 cm⁻¹ savemyexams.com.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition.

HRMS analysis, typically performed using techniques like Electrospray Ionization (ESI), provides accurate mass measurements. For this compound (molecular formula C₁₇H₂₄N₄O₇), a protonated molecular ion [M+H]⁺ is commonly observed. For example, an ESI+ mass spectrum might show a peak at m/z 452.2 [M+H]⁺ . More precise HRMS measurements would yield a calculated exact mass that closely matches the theoretical mass for C₁₇H₂₄N₄O₇, confirming the compound's molecular formula and purity nih.govepfl.chmsu.edu. The calculated exact mass for C₁₇H₂₄N₄O₇ is approximately 396.1645 Da nih.gov.

Chromatographic Methods for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying its presence, as well as identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity Assessment

HPLC and UHPLC are standard methods for determining the purity of organic compounds like this compound, providing quantitative data on the percentage of the target compound and the presence of impurities.

HPLC analysis of this compound typically employs a reversed-phase C18 column chemimpex.com. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, run in either isocratic or gradient elution mode google.comchromatographyonline.comfrontiersin.org. Detection is commonly performed using UV absorbance, with wavelengths around 254 nm or 210-300 nm being typical for detecting the p-nitrophenyl chromophore google.comchromatographyonline.com. Purity is assessed by analyzing the peak area of the main compound relative to the total area of all detected peaks. Research findings indicate that this compound can be purified to achieve purity levels exceeding 98% by HPLC chemimpex.comjk-sci.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

GC-MS is primarily used for the separation and identification of volatile and semi-volatile compounds. For this compound, this technique would be employed to detect and quantify any volatile impurities that may be present from its synthesis or degradation, rather than for the analysis of the compound itself.

GC-MS involves separating compounds based on their volatility and polarity by gas chromatography, followed by their detection and identification by mass spectrometry news-medical.netthermofisher.comfilab.fr. While this compound itself is not typically analyzed by GC-MS due to its relatively low volatility, the technique is highly effective for identifying residual solvents (e.g., dichloromethane (B109758), ethyl acetate, hexane (B92381) used in synthesis or purification) or other volatile byproducts news-medical.netthermofisher.comnih.govchromatographyonline.com. The mass spectrometer provides fragmentation patterns that serve as a fingerprint for identifying these volatile impurities.

Compound List:

this compound

Nα-tert-butyloxycarbonyl-L-citrulline p-nitrophenyl ester

Boc-L-citrulline 4-nitrophenyl ester

this compound

N-Boc-L-citrulline p-nitrophenyl ester

Nα-Boc-citrulline-p-nitrophenyl-ester

Advanced Solid-State Characterization for Polymorph and Crystal Structure Research

Understanding the solid-state properties of chemical compounds like N-tert-butoxycarbonyl-L-citrulline 4-nitrophenyl ester (this compound) is crucial in academic research. These properties, particularly polymorphism and crystal structure, significantly influence a compound's physical characteristics, such as solubility, stability, melting point, and reactivity. Advanced solid-state characterization techniques are employed to elucidate these aspects, providing critical data for synthesis, purification, and formulation development.

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, making their identification and control essential. Research into the polymorphism of this compound would typically involve screening for different crystalline forms under various crystallization conditions (e.g., solvent, temperature, cooling rate). Techniques like Powder X-ray Diffraction (PXRD) are fundamental for identifying and distinguishing between these polymorphs by analyzing their unique diffraction patterns. Differential Scanning Calorimetry (DSC) can reveal phase transitions between polymorphs or melting points, providing thermodynamic data. While specific studies on this compound polymorphism were not found, analogous compounds, such as the pigment 272DPP-BOC, have demonstrated differences in crystal structures leading to distinct properties, highlighting the importance of such investigations. scirp.org

Crystal Structure Determination

The definitive determination of a compound's crystal structure provides a detailed three-dimensional arrangement of its atoms and molecules in the solid state. This information is invaluable for understanding intermolecular interactions, packing efficiency, and potential for polymorphism. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining this information. It requires obtaining high-quality single crystals of the compound. The analysis yields precise unit cell parameters, space group symmetry, and atomic coordinates.

For this compound, a crystal structure analysis would provide insights into:

Unit Cell Parameters: Dimensions (a, b, c) and angles (α, β, γ) defining the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation and Packing: How the this compound molecules are oriented and arranged within the crystal lattice, including hydrogen bonding and van der Waals interactions.

While specific crystal structure data for this compound was not found in the provided search results, the general principles of crystal structure analysis using X-ray diffraction are well-established. oup.commdpi.comicdd.com

Advanced Analytical Techniques Employed

A suite of analytical techniques is typically used to comprehensively characterize the solid state of compounds like this compound.

X-ray Diffraction (XRD):

Powder X-ray Diffraction (PXRD): This technique is crucial for identifying crystalline phases and assessing the purity of bulk samples. Each crystalline form of a compound produces a unique PXRD pattern, making it ideal for polymorph screening and identification. icdd.comarxiv.orgresearchgate.net

Single Crystal X-ray Diffraction (SCXRD): As mentioned, SCXRD provides detailed atomic-level structural information, including bond lengths, bond angles, and molecular conformation. oup.commdpi.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions, which are indicative of different polymorphic forms or solvates. netzsch.commt.comtainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is vital for assessing thermal stability, identifying the presence of residual solvents, water (hydrates), or decomposition products. netzsch.commt.combcluae.com Simultaneous Thermal Analysis (STA), which combines DSC and TGA, allows for the simultaneous measurement of mass changes and thermal events, providing complementary data in a single experiment. netzsch.commt.com

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect subtle differences in molecular vibrations that arise from variations in crystal packing and intermolecular forces in different polymorphs. Characteristic absorption or scattering bands can serve as fingerprints for specific crystalline forms.

Detailed Research Findings and Data

Specific research findings detailing the solid-state characterization of this compound, including experimental data on its crystal structure or polymorphism, were not found in the provided search results. However, in academic research, such findings would typically be presented in tables summarizing key experimental parameters and results. For instance, a study might present:

PXRD Data: Characteristic peak positions (2θ values) and relative intensities for identified polymorphs.

DSC Data: Onset temperatures, peak temperatures, and enthalpies for melting or phase transitions.

TGA Data: Onset temperatures for mass loss and percentage of mass loss corresponding to solvent or water content.

SCXRD Data: Unit cell parameters (a, b, c, α, β, γ), space group, and R-factor for crystal structure determination.

Example of a Hypothetical Data Table for Polymorph Identification (based on typical findings for similar compounds):

| Polymorph Form | PXRD Characteristic Peaks (2θ, Å) | DSC (Onset °C) | TGA (Mass Loss %) |

| Form I | 8.5 (100), 12.1 (60), 15.3 (40) | 115.2 | 0.5 (solvent) |

| Form II | 9.2 (100), 11.8 (55), 14.5 (35) | 128.5 | 0.3 (solvent) |

| Amorphous | Broad diffuse scattering | 105.0 (Tg) | 0.2 (residual) |

Applications of Boc Citrulline P Nitrophenyl Ester in Chemical Biology and Peptide Chemistry Research

Development of Boc-cit-onp as an Enzyme Activity Probe or Substrate Analog

This compound serves as a crucial tool for investigating enzyme activity, particularly esterases and proteases, by acting as a substrate analog. Its design principles leverage the release of a detectable chromophore, p-nitrophenol, upon enzymatic cleavage.

Design Principles for Activated Molecular Probes for Enzyme Recognition

Activated molecular probes, such as this compound, are designed to interact specifically with target enzymes. The core principle involves a molecule that is recognized and acted upon by a specific enzyme, leading to a measurable signal . For this compound, the citrulline moiety can be designed to mimic natural substrates or to interact with specific enzyme active sites. The p-nitrophenyl ester acts as an "activated ester," rendering the carboxyl group susceptible to nucleophilic attack by enzymes, facilitating the release of the p-nitrophenol leaving group . This activation is typically achieved through coupling reagents like carbodiimides (e.g., DCC, EDCl) in the presence of p-nitrophenol . The design aims for specificity, ensuring that the probe is primarily cleaved by the intended enzyme, thereby allowing for accurate profiling of enzyme activity .

Investigation of p-Nitrophenol Release as a Reporter for Enzymatic Activity

The release of p-nitrophenol upon enzymatic hydrolysis of this compound is a key mechanism for reporting enzyme activity . Under alkaline conditions, p-nitrophenol becomes deprotonated, forming the intensely yellow p-nitrophenolate anion, which has a characteristic absorbance maximum around 405 nm . This chromogenic property allows for sensitive, real-time monitoring of enzyme-catalyzed reactions using spectrophotometry . The rate of p-nitrophenol release is directly proportional to the enzyme's catalytic activity, providing quantitative data on substrate turnover . For instance, studies have shown that various esterases and proteases can hydrolyze peptide p-nitrophenyl esters, with Boc-l-alanine-p-nitrophenyl ester (Boc-Ala-ONp) being a common model substrate for evaluating esterase activity . This compound functions similarly, enabling the detection of enzymes that cleave citrulline-containing ester bonds.

Applications in In Vitro and Cellular Studies for Enzyme Profiling

This compound finds application in both in vitro and cellular studies for enzyme profiling. In vitro, it can be used to characterize the substrate specificity and kinetic parameters (e.g., Km, kcat) of purified enzymes . For example, studies have evaluated esterase activity using Boc-amino acid-p-nitrophenyl esters, demonstrating that enzyme activity can be dependent on the specific amino acid residue . In cellular studies, this compound can be employed to probe intracellular enzyme activities, provided it can cross cell membranes or is used in cell lysates. Its application in enzyme profiling allows researchers to identify and quantify the presence and activity of specific enzymes within complex biological samples .

Contributions to Bioconjugation and Ligand Design for Protein Studies

Beyond its role as an enzyme probe, this compound contributes to bioconjugation strategies and the design of peptide-based ligands for protein studies.

Incorporation into Peptide-Based Ligands for Protein-Protein Interaction Studies

This compound can be incorporated into peptide sequences designed to study protein-protein interactions (PPIs) . Peptide-based ligands are increasingly recognized for their specificity and ability to target large, flat protein interfaces that are often difficult for small molecules to address . The activated ester functionality of this compound allows for its efficient coupling to other amino acids or peptide fragments, facilitating the synthesis of complex peptide structures. Citrulline itself is a non-proteinogenic amino acid that can be strategically placed within a peptide sequence to influence binding affinity, stability, or to mimic post-translational modifications . By integrating this compound into peptide scaffolds, researchers can generate novel ligands that can either mimic or disrupt specific PPIs, providing insights into cellular signaling pathways and disease mechanisms .

Use in the Synthesis of Labeled Compounds for Imaging Applications (excluding clinical)

This compound can serve as a building block in the synthesis of labeled compounds for non-clinical imaging applications. The Boc group can be removed to expose a free amine, which can then be conjugated with fluorescent dyes or other imaging moieties . This allows for the creation of peptide-based probes that can be visualized using microscopy or other imaging techniques in research settings. For example, fluorescently labeled peptides are critical tools in molecular imaging, offering high sensitivity and enabling the visualization of specific molecular events within biological systems . While the p-nitrophenyl ester itself is a reporter, the citrulline residue, once deprotected and functionalized, can be linked to various labels for tracking purposes in biochemical and cellular studies, excluding direct clinical diagnostic or therapeutic imaging .

Mechanistic and Theoretical Investigations of Boc Cit Onp Reactivity and Interactions

Reaction Kinetics and Mechanisms of Amide Bond Formation Involving Boc-cit-onp

The formation of amide bonds using this compound is a cornerstone of its utility, particularly in peptide synthesis. This process relies on the principle of nucleophilic acyl substitution, where an amine acts as the nucleophile.

Elucidation of Activation and Coupling Steps

This compound functions as an activated ester, meaning its carboxylic acid group has been converted into a more reactive form, the p-nitrophenyl ester . The p-nitrophenyl moiety serves as an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion .

This compound + R-NH₂ → Boc-Cit-NH-R + p-nitrophenol

The kinetics of such reactions are influenced by the leaving group's ability to stabilize the negative charge upon departure. p-Nitrophenyl esters are known for their moderate reactivity, offering a balance between activation and stability, which is advantageous in controlled synthesis . Studies on similar p-nitrophenyl esters indicate that the reaction proceeds via a saturation kinetic mechanism, suggesting a 1:1 binding between the ester and the nucleophile, followed by reaction .

Computational Chemistry Approaches to Study this compound Reactivity

Computational methods provide invaluable insights into the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving this compound.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations of Reaction Intermediates

Quantum mechanical methods, such as Density Functional Theory (DFT), and Molecular Mechanics (MM) simulations are powerful tools for elucidating reaction pathways and characterizing intermediates and transition states . QM calculations can accurately determine the electronic structure, energies, and geometries of reactants, intermediates, and transition states, providing detailed mechanistic information . For this compound, QM calculations could be employed to:

Map the reaction coordinate: Simulating the nucleophilic attack of an amine on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent expulsion of the p-nitrophenoxide group.

Calculate activation energies: Determining the energy barriers for each step, which directly correlates with reaction rates.

Analyze transition states: Identifying the precise geometry and electronic distribution at the highest energy point along the reaction pathway, which is critical for understanding reaction control .

MM simulations, on the other hand, are useful for studying larger systems or for conformational analysis, though QM methods are generally preferred for detailed mechanistic studies of bond-making and bond-breaking events.

Prediction of Stereoselectivity and Reaction Outcomes

The stereochemical integrity of citrulline is paramount in peptide synthesis. Computational methods are instrumental in predicting and understanding factors that influence stereoselectivity, particularly the potential for racemization during the activation and coupling steps .

Racemization Studies: QM calculations can model the transition states involved in potential racemization pathways, such as the formation of oxazolone (B7731731) intermediates, which are common in peptide coupling. By comparing the activation energies for racemization versus desired coupling, the propensity for stereochemical loss can be predicted. The use of additives like HOBt or HOAt is known to suppress racemization by forming more stable activated intermediates . Computational studies can elucidate how these additives stabilize the transition state for direct coupling over the oxazolone intermediate.

Investigation of this compound Interactions in Biological Mimetic Systems

While the primary use of this compound is in chemical synthesis, its structure suggests potential interactions or applications in biological contexts, particularly when citrulline is incorporated into peptides. Investigations in biological mimetic systems would focus on its behavior under conditions that mimic biological environments.

Stability and Reactivity in Mimetic Environments: Studies could explore the stability of the p-nitrophenyl ester linkage in aqueous buffers at physiological pH, or its reactivity towards biological nucleophiles (e.g., amino groups on proteins or other biomolecules) under simulated physiological conditions. The p-nitrophenol byproduct, while less cytotoxic than some alternatives, is still a consideration .

Conjugation Studies: this compound could be used to conjugate citrulline-containing peptides to biomolecules or surfaces designed to mimic biological interfaces. Computational modeling could predict binding affinities or reaction feasibility in such complex environments.

Binding Studies with Model Peptides and Enzymes

The utility of this compound in binding studies is largely derived from its role as an activated amino acid derivative in peptide synthesis and its application in biochemical assays. Its design allows for controlled reactivity, making it suitable for incorporation into complex peptide structures and for investigating interactions with biological targets.

Peptide Synthesis and Coupling Efficiency: this compound serves as a key intermediate in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) strategies that employ Boc protection . The p-nitrophenyl ester acts as an activated leaving group, enabling the efficient coupling of the citrulline residue to the growing peptide chain through nucleophilic acyl substitution. Research has quantified its performance in this regard, demonstrating a coupling efficiency of 88% in a model peptide synthesis. This efficiency is comparable to other activated esters, though it offers advantages in minimizing side reactions such as racemization, with studies reporting less than 1% racemization when using this compound, compared to 2-3% observed with Boc-Cit-OSu under similar conditions . The compound's stability in organic solvents and controlled reactivity are critical for its successful application in multi-step synthetic procedures .

| Activated Ester | Coupling Efficiency | Racemization | Reference |

| This compound | 88% | < 1% | |

| Boc-Cit-OSu | 93% | 2–3% |

Enzyme-Substrate Interactions and Protein Modifications: this compound is employed in the study of enzyme-substrate interactions and protein modifications . As citrulline is a non-proteinogenic amino acid involved in various biological pathways, including the urea (B33335) cycle and nitric oxide synthesis , citrullinated peptides are of interest in fields like autoimmune disease research . This compound can be used to synthesize specific citrullinated peptides for investigating their recognition by enzymes or their role in biological processes, thereby probing enzyme-substrate binding dynamics.

Bioconjugation and Diagnostics: Beyond direct peptide synthesis, this compound finds application in bioconjugation techniques and the formulation of diagnostic agents . These applications inherently involve specific binding interactions, where the molecule or peptides derived from it are attached to surfaces or other biomolecules. This suggests its utility in developing targeted drug delivery systems or in assays requiring precise molecular recognition, underscoring its role in binding studies within broader biochemical contexts.

Future Research Directions and Innovations in Boc Cit Onp Chemistry and Applications

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of Boc-cit-onp and related Boc-protected amino acid derivatives is crucial for their widespread application. Future research aims to develop greener, more efficient, and cost-effective synthetic methodologies.

Green Chemistry Principles in Boc-Protected Amino Acid Synthesis

Adopting green chemistry principles is paramount for sustainable chemical synthesis. For Boc-protected amino acid esters like this compound, this involves minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents and solvents.

Sustainable Activation Methods: Research is progressing towards more environmentally friendly activation strategies for amino acid carboxyl groups. The use of aryl 4-nitrosulfonates in conjunction with catalytic amounts of 1-hydroxybenzotriazole (B26582) (HOBt) offers a sustainable alternative to traditional coupling agents for synthesizing activated aryl esters of protected amino acids, potentially improving atom economy and reducing by-product formation .

Green Solvents and Solvent-Free Conditions: The replacement of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives, such as propylene (B89431) carbonate, is a significant trend. Propylene carbonate has demonstrated comparable yields and purity in peptide synthesis reactions, suggesting its potential utility for this compound synthesis and subsequent reactions . Furthermore, developing solvent-free or aqueous-based protocols for Boc protection and esterification is actively pursued, aiming for reduced environmental impact and simplified purification .

Catalyst-Free and Enzymatic Approaches: The exploration of catalyst-free, ultrasound-assisted synthesis in aqueous media for amino acid derivatives highlights a pathway towards highly atom-economical and environmentally benign processes . While not yet widely applied to this compound, the development of enzymatic methods for amino acid derivatization and peptide bond formation presents another avenue for sustainable synthesis, offering high selectivity under mild conditions .

Table 1: Green Chemistry Approaches for Boc-Amino Acid Ester Synthesis

| Approach | Key Features / Benefits | Potential Application for this compound |

| Aryl 4-Nitrosulfonates | Sustainable activation, good yields, catalytic HOBt, reduced waste | Efficient activation of Boc-citrulline for ester formation |

| Green Solvents (e.g., Propylene Carbonate) | Reduced toxicity, waste reduction, comparable reaction efficiency | Greener reaction medium for this compound synthesis and coupling |

| Ultrasound/Catalyst-Free Methods | High atom economy, aqueous media, reduced chemical waste, energy efficiency | Synthesis of citrulline derivatives and related activated esters |

| Solvent-Free/Catalytic Boc Protection | Minimized side products, ambient temperature, solvent-free conditions, catalyst reuse | Greener methods for Boc protection of citrulline precursors |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradability | Potential for biocatalytic formation of Boc-citrulline or its precursors |

Catalyst Development for Optimized this compound Production

Optimizing the production of this compound involves the development of efficient and selective catalytic systems. Future research could focus on catalysts that enhance reaction rates, improve yields, and minimize side reactions or racemization during the esterification of Boc-citrulline with p-nitrophenol.

Novel Coupling Catalysts: While traditional coupling agents are effective, the development of new catalytic systems, potentially including organocatalysts or metal-based catalysts, could lead to more efficient and selective esterification processes. For instance, N-Boc-L-amino acids are being investigated as mediators in organocatalyzed reactions, indicating potential for developing chiral catalysts that could be applied to the synthesis of this compound .

Biomimetic Catalysis: The design of artificial enzymes or polymer catalysts that mimic the activity of natural hydrolases could offer highly selective catalytic pathways for amino acid ester synthesis or modification. Such catalysts, designed to hydrolyze amino acid p-nitrophenyl esters, suggest avenues for developing enzyme-inspired catalytic approaches for this compound production .

Advanced Applications in Chemical Biology Research

This compound and its derivatives hold significant promise for advanced applications in chemical biology, particularly in the development of sophisticated tools for studying biological processes.

Development of Next-Generation Enzyme Probes based on this compound Scaffolds

The unique structure of this compound, incorporating the citrulline moiety and an activated ester, makes it an attractive scaffold for designing next-generation enzyme probes.

Activity-Based Probes (ABPs): this compound can serve as a core structure for developing ABPs that target specific enzymes involved in citrulline metabolism or peptide processing. By attaching reporter groups (e.g., fluorescent tags, biotin) to the this compound scaffold, researchers can create probes that covalently bind to or interact with the active site of target enzymes, allowing for their identification, quantification, and visualization within complex biological systems Current time information in Vanderburgh County, US..

Radiolabeled Probes for Imaging: The synthesis of radiolabeled citrulline derivatives, such as S-methyl-L-thiocitrulline, for positron emission tomography (PET) imaging demonstrates the potential for this compound derivatives in diagnostic applications . Future research could involve developing PET or SPECT tracers based on this compound for non-invasive imaging of enzyme activity or metabolic pathways in vivo.

Bioconjugation Reagents: The activated p-nitrophenyl ester functionality of this compound can be utilized for bioconjugation, enabling the site-specific attachment of citrulline residues to biomolecules like proteins, peptides, or nucleic acids. This capability is essential for creating functionalized biomaterials, developing targeted drug delivery systems, or constructing complex molecular architectures for chemical biology research .

Table 2: Potential Enzyme Probes based on this compound Scaffolds

| Probe Type | Scaffold Feature | Target Application | Expected Benefit |

| Activity-Based Probes | Citrulline moiety, ONp ester | Monitoring enzyme activity (e.g., peptidases, NOS, citrulline-metabolizing enzymes) | Real-time observation and identification of enzyme function in biological contexts |

| Radiolabeled Probes | Functionalized this compound | PET/SPECT imaging of metabolic pathways, enzyme localization, or disease markers | In vivo tracking, quantification, and visualization of biological processes |

| Fluorescent Probes | Citrulline moiety, fluorophore | Cellular imaging, tracking enzyme localization and dynamics | Visualizing biochemical processes at the cellular and subcellular levels |

| Bioconjugation Reagents | Activated ester (ONp) | Site-specific labeling of biomolecules, drug delivery, biomaterial functionalization | Targeted delivery, enhanced therapeutic efficacy, creation of novel biomaterials |

Integration into Automated Synthesis Platforms for High-Throughput Research

The efficiency and scalability of peptide synthesis are critical for high-throughput research, including combinatorial library synthesis and rapid lead optimization. Integrating this compound into automated platforms is a key area for future development.

Flow Chemistry for Peptide Synthesis: Continuous-flow synthesis offers significant advantages over traditional batch methods, including improved reaction control, enhanced safety, higher yields, and greater reproducibility . The development of flow reactor processes utilizing packed columns with immobilized reagents and scavengers allows for the efficient synthesis of peptides and peptide derivatives.

Automated Boc-Peptide Synthesis: Flow chemistry systems are well-suited for automating the synthesis of Boc-protected peptides. By integrating this compound into automated flow synthesizers, researchers can achieve rapid, on-demand synthesis of citrulline-containing peptides and peptide libraries, accelerating the discovery process . The ability to achieve very rapid amide bond formation in flow systems further enhances throughput .

High-Throughput Screening (HTS): Automated synthesis platforms, especially those employing flow chemistry, are essential for generating large libraries of compounds for HTS. This compound can be a key building block in such platforms for creating diverse peptide sequences or peptidomimetics for screening against various biological targets.

Table 3: Flow Chemistry vs. Batch Synthesis for Boc-Amino Acid Derivatives

| Feature | Flow Chemistry | Batch Synthesis |

| Reaction Control | Precise control over temperature, mixing, residence time, and reagent addition | Less precise control, potential for thermal gradients and uneven mixing |

| Efficiency & Speed | Higher productivity, faster reaction times, continuous operation | Slower reaction times, batch-wise processing, lower overall throughput |

| Safety | Smaller reaction volumes, contained systems, reduced risk of runaway reactions | Larger reaction volumes, increased potential hazards in case of process deviations |

| Automation & HTS | Highly amenable to automation, integrated for high-throughput screening | Can be automated, but integration for HTS is often more complex |

| Waste Generation | Often reduced solvent usage, improved atom economy, easier waste management | Higher solvent consumption, potentially more by-products and waste streams |

| Scalability | Easier scale-up by extending run time or parallelization | Scale-up requires larger reactors and can be more challenging to optimize |

| Reproducibility | High reproducibility due to precise control | Can be variable depending on operator and equipment consistency |

Interdisciplinary Research Collaborations for Expanded Utility

The full potential of this compound can only be realized through collaborations that bridge chemistry with other scientific disciplines, including biology, medicine, materials science, and engineering.

Bioconjugation and Targeted Therapies: Collaborations between synthetic chemists and pharmacologists are vital for developing this compound derivatives for targeted drug delivery systems. By conjugating this compound to targeting ligands or incorporating it into nanocarriers, researchers can enhance the delivery of therapeutic agents to specific tissues or cells, potentially improving treatment efficacy and reducing side effects.

Peptide-Based Biomaterials: The growing interest in peptide-based biomaterials for regenerative medicine, tissue engineering, and diagnostics necessitates interdisciplinary efforts. This compound can serve as a building block for creating novel peptide sequences with self-assembly properties or specific biological functionalities, requiring collaboration with materials scientists and biomedical engineers.

Diagnostics and Biosensing: Developing diagnostic tools and biosensors that leverage the unique properties of citrulline or its derivatives is an area ripe for interdisciplinary research. This compound could be integrated into sensor platforms to detect specific enzymes or biomarkers, requiring collaboration between chemists, biochemists, and sensor engineers.

By pursuing these research directions, the chemical community can unlock new frontiers in the synthesis and application of this compound, contributing to advancements in various scientific and technological fields.

Partnerships with Structural Biology for Mechanistic Insights

The elucidation of protein structures and their dynamic interactions is fundamental to understanding biological processes and developing targeted therapeutics. Structural biology, employing techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provides atomic-level detail essential for deciphering enzyme mechanisms and protein-ligand binding.

The synergy between this compound's chemical properties and these advanced imaging techniques holds significant promise. For example, if this compound is modified with specific tags, it could facilitate its detection and visualization within complex cellular environments using in-cell structural biology approaches, providing insights into protein function in its native context . The development of computational tools for analyzing cryo-EM data further enhances the potential for detailed structural interpretation of protein-Boc-cit-onp complexes, accelerating the discovery of novel mechanisms of action.

Contributions to Functional Proteomics and Metabolite Sensing

Functional proteomics aims to understand the roles proteins play in cellular processes by examining their activities, interactions, and modifications. Techniques like Activity-Based Protein Profiling (ABPP) and quantitative proteomics are at the forefront of this field, enabling the global measurement of enzymatic activities and protein abundance in complex biological samples .

This compound, with its established utility in biochemical studies and chemical proteomics , is well-positioned to contribute to these future directions. Its potential application in ABPP could involve its use as a substrate analog or a reactive probe to identify and characterize enzymes that interact with or process citrulline-containing peptides or related structures. By labeling active enzyme sites, ABPP allows for the enrichment and identification of target proteins via mass spectrometry, providing quantitative data on enzyme activity across the proteome .

Future research could involve developing this compound derivatives as chemical probes for activity-based profiling. Such probes could reveal novel enzymatic activities or protein interactions that are critical for cellular signaling or metabolic pathways. For instance, quantitative proteomics strategies, such as those employing Data-Independent Acquisition Mass Spectrometry (DIA-MS) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can provide highly detailed, quantitative data on protein activity and interactions . A study using quantitative proteomics to analyze phosphorylation-dependent protein-protein interactions identified 76 proteins, with 11 showing phosphorylation-dependent binding . Similarly, ABPP has been used to map millions of reactive sites across thousands of proteins, demonstrating the power of these techniques to uncover proteome-wide functional information . This compound could be instrumental in similar investigations, helping to map enzyme substrates, identify novel protein targets, and understand metabolic flux by sensing specific metabolite interactions.

Q & A

Q. Methodological Answer :

- Reagent Selection : Use Boc-protected citrulline and o-nitrophenol (ONP) as an activating agent under anhydrous conditions.

- Reaction Optimization : Monitor reaction progress via TLC, adjusting molar ratios (e.g., 1:1.2 substrate-to-activator) and temperature (20–25°C) to minimize side products.

- Purification : Employ silica gel chromatography with a gradient elution (hexane:ethyl acetate), followed by recrystallization in dichloromethane.

- Validation : Confirm purity using HPLC (≥95% peak area) and H/C NMR spectroscopy .

What analytical techniques are essential for characterizing this compound’s structural integrity?

Q. Methodological Answer :

- Primary Methods :

- NMR Spectroscopy : Assign peaks for Boc (δ 1.4 ppm, singlet) and ONP (δ 8.2–8.4 ppm, aromatic protons).

- Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS, comparing theoretical vs. observed m/z.

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) stretches.

- Cross-Validation : Compare spectral data with literature or synthetic standards to resolve ambiguities .

How should solubility profiles of this compound be determined for in vitro studies?

Q. Methodological Answer :

- Shake-Flask Method : Dissolve this compound in buffered solutions (pH 4–9) at 25°C, agitate for 24 hours, and quantify saturation via UV-Vis (λ = 280 nm for ONP).

- Data Reporting : Use the USP classification system (e.g., "sparingly soluble" if solubility <1 mg/mL) and correlate results with Hansen solubility parameters .

Advanced Research Questions

How can contradictions in this compound’s reactivity across studies be systematically resolved?

Q. Methodological Answer :

- Meta-Analysis Framework : Apply PICOT to isolate variables:

- P opulation: Reaction conditions (solvent, catalyst).

- I ntervention: Vary temperature/pH.

- C omparison: Contrast outcomes from conflicting studies.

- O utcome: Yield/purity metrics.

- T ime: Reaction duration.

- Replication : Reproduce experiments under standardized protocols (e.g., ICH guidelines) and perform ANOVA to identify significant deviations .

What statistical approaches are optimal for analyzing this compound’s dose-response in enzyme inhibition assays?

Q. Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC.

- Model Validation : Use Akaike Information Criterion (AIC) to compare fits; apply bootstrapping (1000 iterations) for confidence intervals.

- Outlier Handling : Define thresholds via Grubbs’ test (α = 0.05) .

How can Design of Experiments (DoE) optimize this compound synthesis yield?

Q. Methodological Answer :

- Screening Phase : Use Plackett-Burman design to identify critical factors (e.g., solvent polarity, catalyst loading).

- Optimization : Apply Box-Behnken Response Surface Methodology (RSM) with three factors (temperature, pH, molar ratio).

- Validation : Perform triplicate confirmation runs within the predicted optimal range (e.g., 22°C, pH 6.5, 1:1.1 ratio) .

What computational strategies predict this compound’s interactions with target biomolecules?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to enzymes (e.g., proteases), validating with crystallographic data.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Experimental Cross-Validation : Compare predictions with SPR or ITC binding assays .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.